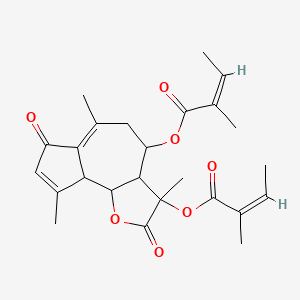
4-Angeloyloxypruteninone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Angeloyloxypruteninone is a naturally occurring compound found in certain plant species. It belongs to the class of organic compounds known as coumarins, which are characterized by their benzopyrone structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Angeloyloxypruteninone typically involves the esterification of pruteninone with angelic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification. Alternatively, large-scale synthesis can be achieved through optimized esterification processes, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Angeloyloxypruteninone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarins.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of natural product-based pesticides and fragrances.
Mecanismo De Acción
The mechanism of action of 4-Angeloyloxypruteninone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: Such as those involved in oxidative stress pathways.
Modulating signaling pathways: Affecting cellular processes like apoptosis and inflammation.
Binding to receptors: Interacting with specific receptors to elicit biological responses.
Comparación Con Compuestos Similares
Coumarin: The parent compound of 4-Angeloyloxypruteninone, known for its anticoagulant properties.
Umbelliferone: Another coumarin derivative with antioxidant and anti-inflammatory activities.
Scopoletin: A coumarin with potential anti-cancer properties.
Uniqueness: this compound is unique due to its specific ester linkage with angelic acid, which imparts distinct biological activities and chemical reactivity compared to other coumarins.
Propiedades
Número CAS |
33439-66-6 |
|---|---|
Fórmula molecular |
C25H30O7 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
[3,6,9-trimethyl-3-[(Z)-2-methylbut-2-enoyl]oxy-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H30O7/c1-8-12(3)22(27)30-17-11-15(6)18-16(26)10-14(5)19(18)21-20(17)25(7,24(29)31-21)32-23(28)13(4)9-2/h8-10,17,19-21H,11H2,1-7H3/b12-8-,13-9- |
Clave InChI |
SRYAYZOSNMNVNQ-JMVBYTIWSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OC1CC(=C2C(C3C1C(C(=O)O3)(C)OC(=O)/C(=C\C)/C)C(=CC2=O)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1CC(=C2C(C3C1C(C(=O)O3)(C)OC(=O)C(=CC)C)C(=CC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



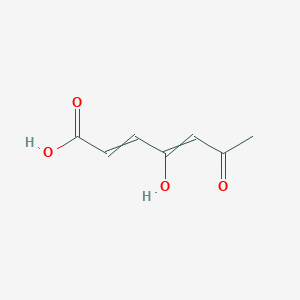
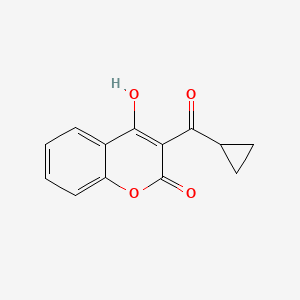
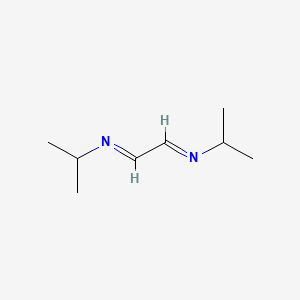

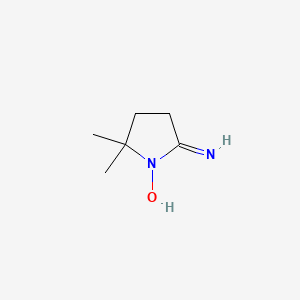
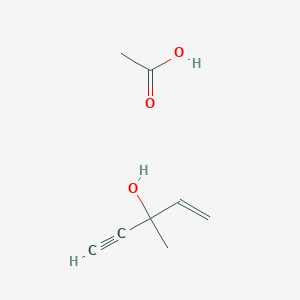
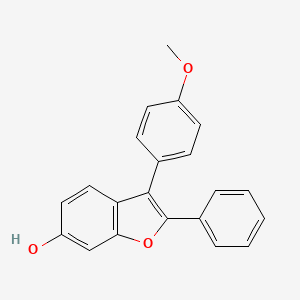

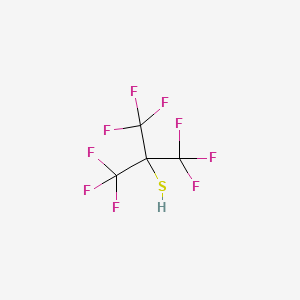
![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)

![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)

